2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 886896-74-8
Cat. No.: VC6714000
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886896-74-8 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H17N3O4/c1-11-7-8-21-14(9-11)20-17(23)15(18(21)24)16(22)19-10-12-3-5-13(25-2)6-4-12/h3-9,23H,10H2,1-2H3,(H,19,22) |
| Standard InChI Key | DXFDVBFZAYBIHI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O |
Introduction
Chemical Architecture and Nomenclature
Structural Characterization
The compound features a pyrido[1,2-a]pyrimidine core, a bicyclic system combining pyridine and pyrimidine rings. Key substituents include:
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A 2-hydroxy group at position 2
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An 8-methyl group on the pyridine ring
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A 4-oxo moiety contributing to the conjugated system
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A 3-carboxamide side chain substituted with a 4-methoxybenzyl group .
The IUPAC name systematically describes this arrangement: 2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide. The SMILES string (CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)OC)O) and InChIKey (DXFDVBFZAYBIHI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Comparative Structural Features of Pyrido[1,2-a]Pyrimidine Derivatives
Synthetic Methodologies
Core Ring Construction
Pyrido[1,2-a]pyrimidines are typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminopyridines with β-ketoesters or diketones under acidic or basic conditions. For the target compound, introducing the 8-methyl group likely occurs through selection of a pre-methylated pyridine precursor.
Functionalization Strategies
Post-cyclization modifications may include:
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Chalcogenation: Metal-free protocols using I₂ or S8 enable selective introduction of sulfur or oxygen at position 2.
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Carboxamide Formation: Coupling the carboxylic acid intermediate (generated via hydrolysis of ester precursors) with 4-methoxybenzylamine using carbodiimide activators .
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | EtOH, HCl, reflux, 12h | 65–78 | |
| Carboxamide Coupling | EDCI, HOBt, DMF, rt, 24h | 82 |
Patent US8129385B2 demonstrates analogous routes for installing benzylcarboxamide groups on related heterocycles, supporting the feasibility of this approach .
Physicochemical Profiling
Calculated Properties
While experimental solubility data are unavailable, computational models predict:
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LogP: ~2.1 (estimated via fragment-based methods)
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Hydrogen Bond Capacity: 4 acceptors (carbonyl O, pyrimidine N, hydroxyl O, methoxy O), 1 donor (hydroxyl) .
The methoxybenzyl group enhances lipophilicity compared to simpler analogs like methyl 4-oxopyrido[1,2-a]pyrimidine-2-carboxylate (LogP 0.3) .
Spectral Characteristics
Key spectroscopic signatures anticipated include:
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IR: ν(C=O) ~1670 cm⁻¹ (4-oxo), ~1690 cm⁻¹ (carboxamide)
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¹H NMR: δ 2.45 (s, 8-Me), δ 3.80 (s, OMe), δ 6.90–7.30 (m, benzyl Ar-H).
Hypothetical Biological Relevance
Structure-Activity Relationships
Structural analogs in patent US8129385B2 exhibit HIV integrase inhibition and kinase modulation, suggesting potential antiviral or anticancer applications . The 4-methoxybenzyl group may enhance blood-brain barrier penetration, implying CNS-targeted activity.
Toxicity Considerations
Research Challenges and Future Directions
Knowledge Gaps
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In Vitro/In Vivo Data: No published studies directly assess the compound’s pharmacological profile.
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Synthetic Optimization: Scalable routes for large-scale production remain undeveloped.
Recommended Studies
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ADMET Profiling: Assess permeability, metabolic stability, and hERG channel liability.
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Target Deconvolution: Use affinity chromatography or computational docking against kinase libraries.
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Analog Synthesis: Explore substituent effects at positions 2 (OH → SH, NH₂) and 8 (Me → Et, CF₃).
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